molecular formula C24H20N4O B3721788 3-(9H-carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide

3-(9H-carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide

Cat. No. B3721788
M. Wt: 380.4 g/mol
InChI Key: KIADRIUQYBMPLJ-WGOQTCKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(9H-carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide, also known as CIP, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields of research. CIP is a hydrazide derivative of carbazole and indole, which are important heterocyclic compounds with diverse biological activities.

Mechanism of Action

The exact mechanism of action of 3-(9H-carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide is not fully understood, but studies have suggested that it targets multiple signaling pathways involved in cancer and neurodegenerative diseases. 3-(9H-carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide has been shown to inhibit the activity of several kinases, such as AKT, ERK, and JNK, which are involved in cell survival and proliferation. 3-(9H-carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide has also been shown to activate the AMPK pathway, which is involved in energy metabolism and autophagy. In addition, 3-(9H-carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide has been shown to modulate the expression of several genes involved in apoptosis, cell cycle regulation, and inflammation.
Biochemical and Physiological Effects:
3-(9H-carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer cells, 3-(9H-carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide induces cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. 3-(9H-carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide also inhibits the migration and invasion of cancer cells by targeting the epithelial-mesenchymal transition (EMT) process. In neuronal cells, 3-(9H-carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide reduces oxidative stress and inflammation, which leads to the protection of neurons from degeneration. 3-(9H-carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide also improves cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

3-(9H-carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide has several advantages for lab experiments, such as its high purity and good solubility in organic solvents. 3-(9H-carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide is also stable under physiological conditions, which makes it suitable for in vitro and in vivo studies. However, 3-(9H-carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide has some limitations, such as its low water solubility and potential toxicity at high concentrations. Further studies are needed to determine the optimal dose and duration of treatment for 3-(9H-carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide in different experimental settings.

Future Directions

There are several future directions for research on 3-(9H-carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide. One of the major areas of interest is the development of 3-(9H-carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide derivatives with improved potency and selectivity for specific signaling pathways. The use of 3-(9H-carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide in combination with other anticancer drugs or neuroprotective agents is also an area of interest. Further studies are needed to determine the pharmacokinetics and pharmacodynamics of 3-(9H-carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide in vivo and its potential for clinical use. The identification of biomarkers for 3-(9H-carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide response is also an area of interest for personalized medicine.

Scientific Research Applications

3-(9H-carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide has been extensively studied for its potential applications in various fields of research. One of the major areas of interest is cancer research, where 3-(9H-carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide has shown promising anticancer activity against several cancer cell lines. Studies have reported that 3-(9H-carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide induces cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways. 3-(9H-carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide has also been shown to inhibit tumor growth in vivo in animal models.
Apart from cancer research, 3-(9H-carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide has also been investigated for its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Studies have reported that 3-(9H-carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide has neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. 3-(9H-carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

properties

IUPAC Name

3-carbazol-9-yl-N-[(E)-1H-indol-3-ylmethylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O/c29-24(27-26-16-17-15-25-21-10-4-1-7-18(17)21)13-14-28-22-11-5-2-8-19(22)20-9-3-6-12-23(20)28/h1-12,15-16,25H,13-14H2,(H,27,29)/b26-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIADRIUQYBMPLJ-WGOQTCKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)CCN3C4=CC=CC=C4C5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)CCN3C4=CC=CC=C4C5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(9H-carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide
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3-(9H-carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide
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3-(9H-carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide
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3-(9H-carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide
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3-(9H-carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide
Reactant of Route 6
3-(9H-carbazol-9-yl)-N'-(1H-indol-3-ylmethylene)propanohydrazide

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